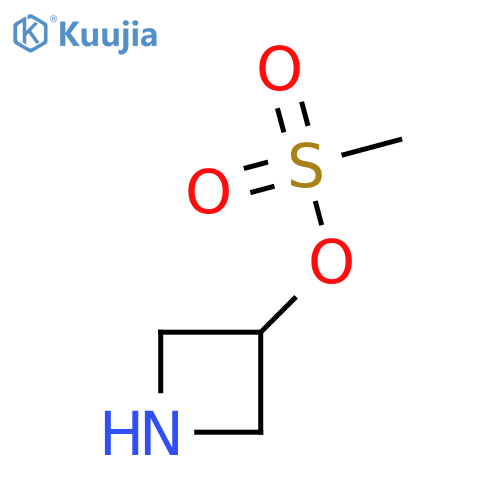Cas no 67160-19-4 (azetidin-3-yl methanesulfonate)

67160-19-4 structure
商品名:azetidin-3-yl methanesulfonate
azetidin-3-yl methanesulfonate 化学的及び物理的性質
名前と識別子
-
- 3-(Methanesulfonyloxy)azetidine
- 3-Azetidinol, methanesulfonate (ester)
- azetidin-3-yl methanesulfonate
- 3-methanesulfonyloxyazetidine
- SCHEMBL115052
- A9014
- CS-0184092
- OQKCHUBGQMUWHK-UHFFFAOYSA-N
- 67160-19-4
- EN300-1425650
-
- インチ: InChI=1S/C4H9NO3S/c1-9(6,7)8-4-2-5-3-4/h4-5H,2-3H2,1H3
- InChIKey: OQKCHUBGQMUWHK-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)OC1CNC1
計算された属性
- せいみつぶんしりょう: 151.03000
- どういたいしつりょう: 151.03031432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 63.8Ų
じっけんとくせい
- PSA: 63.78000
- LogP: 0.34400
azetidin-3-yl methanesulfonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1254762-1g |
Azetidin-3-yl methanesulfonate |
67160-19-4 | 98% | 1g |
¥2461.00 | 2024-05-04 | |
| Enamine | EN300-1425650-0.1g |
azetidin-3-yl methanesulfonate |
67160-19-4 | 0.1g |
$136.0 | 2023-05-26 | ||
| Enamine | EN300-1425650-0.25g |
azetidin-3-yl methanesulfonate |
67160-19-4 | 0.25g |
$143.0 | 2023-05-26 | ||
| Enamine | EN300-1425650-0.5g |
azetidin-3-yl methanesulfonate |
67160-19-4 | 0.5g |
$149.0 | 2023-05-26 | ||
| Enamine | EN300-1425650-1.0g |
azetidin-3-yl methanesulfonate |
67160-19-4 | 1g |
$155.0 | 2023-05-26 | ||
| Enamine | EN300-1425650-5000mg |
azetidin-3-yl methanesulfonate |
67160-19-4 | 5000mg |
$453.0 | 2023-09-30 | ||
| Enamine | EN300-1425650-500mg |
azetidin-3-yl methanesulfonate |
67160-19-4 | 500mg |
$149.0 | 2023-09-30 | ||
| Enamine | EN300-1425650-2500mg |
azetidin-3-yl methanesulfonate |
67160-19-4 | 2500mg |
$267.0 | 2023-09-30 | ||
| Enamine | EN300-1425650-1000mg |
azetidin-3-yl methanesulfonate |
67160-19-4 | 1000mg |
$155.0 | 2023-09-30 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1254762-5g |
Azetidin-3-yl methanesulfonate |
67160-19-4 | 98% | 5g |
¥7725.00 | 2024-05-04 |
azetidin-3-yl methanesulfonate 関連文献
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
67160-19-4 (azetidin-3-yl methanesulfonate) 関連製品
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:67160-19-4)azetidin-3-yl methanesulfonate

清らかである:99%
はかる:5g
価格 ($):740.0